molecular formula C7H8N2O2S B2418030 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine CAS No. 916438-50-1

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine

Cat. No. B2418030
M. Wt: 184.21
InChI Key: NYJCXILJVCSLRY-UHFFFAOYSA-N
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Description

The compound “1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine” is also known as "2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE" . It is a chemical compound with potential applications in various fields .

Scientific Research Applications

Synthesis and Transformations

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine and its derivatives have been extensively studied in synthetic chemistry. For instance, Dushamov et al. (2020) demonstrated the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole derivatives through reactions with chlorosulfonic acid, leading to various sulfonic acids, esters, and amides (Dushamov et al., 2020).

Antitumor Properties

A significant area of research involving 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine derivatives is in antitumor applications. Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, demonstrating their potent and selective antitumor effects in vitro and in vivo (Bradshaw et al., 2002).

Novel Synthetic Methodologies

Stewart et al. (2009) developed a mild and efficient one-pot synthesis method for 2-aminated benzothiazoles, an advancement in the synthesis of biologically active compounds (Stewart et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives also find applications in corrosion inhibition. Salarvand et al. (2017) demonstrated the effectiveness of 2-phenyl-benzothiazole derivatives in enhancing the corrosion resistance of mild steel in acidic solutions (Salarvand et al., 2017).

Antimicrobial and Corrosion Inhibition Studies

Further exploring the dual potential of benzothiazole derivatives, Nayak and Bhat (2023) synthesized compounds showing notable antimicrobial activity and corrosion inhibition effectiveness (Nayak & Bhat, 2023).

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJCXILJVCSLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine

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